1-Bromo-3-(tert-butoxy)cyclobutane

Catalog No.
S3281465
CAS No.
1501509-75-6
M.F
C8H15BrO
M. Wt
207.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(tert-butoxy)cyclobutane

CAS Number

1501509-75-6

Product Name

1-Bromo-3-(tert-butoxy)cyclobutane

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane

Molecular Formula

C8H15BrO

Molecular Weight

207.111

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1CC(C1)Br

Solubility

not available

One specific application mentioned is in the Wurtz reaction of 1-bromo-3-chlorocyclobutane . The Wurtz reaction is a coupling reaction in organic chemistry where two alkyl halides are reacted with sodium metal in dry ether solution to form a higher alkane .

1-Bromo-3-(tert-butoxy)cyclobutane is a chemical compound with the molecular formula C₈H₁₅BrO and a molecular weight of 207.11 g/mol. It is classified as a cyclobutane derivative and features a bromine atom and a tert-butoxy group attached to the cyclobutane ring. This compound is notable for its unique structural characteristics, which influence its chemical reactivity and potential applications in various fields.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination to form alkenes.
  • Radical Reactions: The presence of the tert-butoxy group can facilitate radical reactions, making it useful in synthetic organic chemistry.

These reactions are facilitated by the compound's structure, which allows for diverse functionalization possibilities.

While specific biological activity data for 1-bromo-3-(tert-butoxy)cyclobutane is limited, compounds with similar structures often exhibit interesting biological properties. For instance, cyclobutane derivatives can show antimicrobial and anticancer activities. Further research is necessary to elucidate the biological effects of this specific compound.

There are several methods for synthesizing 1-bromo-3-(tert-butoxy)cyclobutane:

  • Direct Bromination: Cyclobutane can be brominated in the presence of tert-butyl alcohol to yield 1-bromo-3-(tert-butoxy)cyclobutane.
  • Nucleophilic Substitution: Starting from an appropriate tert-butyl derivative, nucleophilic substitution can introduce the bromine atom at the desired position on the cyclobutane ring.
  • Stereocontrolled Synthesis: Advanced synthetic techniques allow for the stereocontrolled preparation of this compound, enhancing its utility in drug development and material sciences .

1-Bromo-3-(tert-butoxy)cyclobutane has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the development of new therapeutic agents.
  • Material Science: Used in the formulation of polymers and other materials due to its reactive functionalities.

Interaction studies involving 1-bromo-3-(tert-butoxy)cyclobutane are essential for understanding its reactivity and potential applications. Research may focus on:

  • Reactivity with Nucleophiles: Investigating how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological Interactions: Understanding how it interacts with biological systems could reveal potential therapeutic applications or toxicity profiles.

Several compounds share structural similarities with 1-bromo-3-(tert-butoxy)cyclobutane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylcyclobutaneMethyl group at position 2More steric hindrance affecting reactivity
1-Bromo-3-tert-butylcyclobutaneTert-butyl group instead of tert-butoxyIncreased hydrophobicity
3-Bromo-1-cyclobutylmethanolHydroxyl group instead of tert-butoxyPotential for hydrogen bonding

These compounds differ primarily in their substituents on the cyclobutane ring, which significantly influences their chemical behavior and potential applications.

Modular Approaches to CF₃-Cyclobutane Analogues via Sulfur Tetrafluoride Reactions

Sulfur tetrafluoride (SF₄) has emerged as a versatile reagent for converting carboxylic acids into trifluoromethyl (CF₃) groups, a transformation critical for synthesizing CF₃-cyclobutane analogues. This method leverages the reaction between cyclobutane carboxylic acids and SF₄ under thermal conditions to yield trifluoromethylated cyclobutanes (Scheme 1). For example, the treatment of aromatic and heteroaromatic cyclobutane carboxylic acids (e.g., 1–18) with SF₄ produces CF₃-cyclobutanes (1a–18a) in yields ranging from 55% to 91% [3] [5].

Table 1: Representative CF₃-Cyclobutane Syntheses via SF₄ Reactions

SubstrateProductYield (%)Functional Group Tolerance
Nitro-substituted acid (4)4a78Nitro, activated halides
Bromo-substituted acid (8)8a63Bromine, electron-withdrawing groups
Chloro-substituted acid (7)7a82Chlorine, steric hindrance

This approach is compatible with diverse functional groups, including nitro, halogen, and ether moieties, making it suitable for late-stage functionalization of complex molecules [3]. The resulting CF₃-cyclobutanes exhibit enhanced lipophilicity (log D increases by ~0.5 units) compared to their tert-butyl counterparts, a property advantageous for improving membrane permeability in drug candidates [3].

Directed [2+2]-Cycloadditions for Stereocontrolled Bromocyclobutane Synthesis

Stereocontrolled [2+2]-cycloadditions offer a direct route to bromocyclobutanes with defined stereochemistry. Photochemical or thermal activation of dienes and dienophiles facilitates the formation of strained cyclobutane rings, which can subsequently be functionalized with bromine and tert-butoxy groups. For instance, the reaction of 1,3-dienes with bromoalkenes under UV light generates bicyclobutane intermediates, which undergo ring-opening to yield 1-bromo-3-(tert-butoxy)cyclobutane derivatives [3] [4].

Key advancements include the use of directing groups to enforce regioselectivity. In one example, a carbonyl-directed [2+2]-cycloaddition between a bromoolefin and a tert-butoxy-substituted diene produced the cis-1,3-disubstituted cyclobutane with >90% diastereomeric excess [4]. Such methods enable the construction of enantiomerically enriched bromocyclobutanes, critical for studying structure-activity relationships in drug discovery.

Deoxygenative Cross-Coupling Strategies Using N-Heterocyclic Carbene Catalysis

Deoxygenative cross-coupling strategies have gained traction for installing bromine and tert-butoxy groups on cyclobutane scaffolds. N-Heterocyclic carbene (NHC) catalysts facilitate the reductive cleavage of C–O bonds in cyclobutanol derivatives, enabling their conversion to bromocyclobutanes. For example, the treatment of 3-(tert-butoxy)cyclobutanol with Nbromosuccinimide (NBS) in the presence of an NHC catalyst yields 1-bromo-3-(tert-butoxy)cyclobutane with >80% efficiency [4].

Mechanistic Insight: The NHC catalyst promotes single-electron transfer (SET) to generate alkoxy radicals, which undergo bromination via halogen-atom transfer (Scheme 2). This method circumvents the need for pre-functionalized substrates and operates under mild conditions, making it applicable to sensitive intermediates [4].

The palladium-catalyzed functionalization of brominated cyclobutane frameworks represents a significant advancement in the synthetic manipulation of strained ring systems. The compound 1-Bromo-3-(tert-butoxy)cyclobutane serves as an exemplary substrate for investigating regioselective carbon-hydrogen bond activation under palladium catalysis conditions [1] [2] [3].

The regioselectivity of palladium-mediated functionalization depends critically on the electronic and steric properties of the cyclobutane substrate. In the case of 1-Bromo-3-(tert-butoxy)cyclobutane, the presence of the electronegative bromine atom and the bulky tert-butoxy group creates a distinctive electronic environment that influences the site of palladium insertion. Research demonstrates that palladium acetate in combination with electron-deficient phosphine ligands such as tris(4-trifluoromethylphenyl)phosphine provides optimal conditions for regioselective functionalization at the carbon-1 and carbon-3 positions [1] [4].

The mechanism of palladium-catalyzed functionalization proceeds through a concerted metalation-deprotonation pathway, where the palladium center coordinates to the most acidic carbon-hydrogen bond adjacent to the bromine substituent. The tert-butoxy group serves as a directing element, influencing the approach of the palladium catalyst through steric and electronic effects. Experimental studies indicate that reactions conducted at 65°C in the presence of sodium carbonate as base achieve yields of 75% with high regioselectivity for the desired functionalization pattern [1] [4].

SubstrateDirecting GroupPalladium CatalystLigandTemperature (°C)RegioselectivityYield (%)
1-Bromo-3-(tert-butoxy)cyclobutaneNone (bromide)Pd(OAc)₂P(4-CF₃C₆H₄)₃65C1/C3 selective75
Cyclobutane-quinoline amide8-AminoquinolinePd(OAc)₂None130C2/C4 selective97
Cyclobutane-thioanisidine amide2-MethylthioanilinePd(OAc)₂None130C2/C4 selective51
Cyclobutane-picolinamidePicolinamidePd(OAc)₂None130C2/C4 selective70

The exceptional performance of palladium catalysis in cyclobutane functionalization stems from the unique reactivity of the strained four-membered ring system. The carbon-hydrogen bonds in cyclobutanes exhibit enhanced acidity compared to their unstrained counterparts, facilitating the metalation step. Competition experiments reveal that cyclobutane carbon-hydrogen bonds are more reactive than tertiary benzylic positions, indicating that the strain-induced electronic effects overcome the typical reactivity patterns observed in acyclic systems [5] [6].

The scope of palladium-catalyzed functionalization extends to various electrophilic coupling partners, including aryl halides, vinyl triflates, and alkyl halides. The reaction tolerates diverse functional groups, including esters, ethers, and protected amines, making it suitable for late-stage functionalization of complex molecular architectures. Mechanistic studies suggest that the rate-determining step involves carbon-hydrogen bond cleavage, followed by rapid transmetalation and reductive elimination to form the final products [1] [4].

Stereochemical Outcomes in Directed Carbon-3/Carbon-4 Bond Formation

The stereochemical control in palladium-catalyzed carbon-hydrogen functionalization of brominated cyclobutane frameworks represents a critical aspect of synthetic utility. The formation of carbon-3 and carbon-4 bonds in cyclobutane systems requires precise stereochemical management due to the rigid nature of the four-membered ring and the potential for multiple stereoisomeric products [7] [8].

Directing group strategies play a fundamental role in achieving stereochemical control during carbon-hydrogen bond functionalization. The aminoquinoline directing group, when attached to cyclobutane carboxylic acid derivatives, enables highly diastereoselective functionalization with diastereomeric ratios exceeding 20:1. The stereochemical outcome depends on the facial selectivity of the palladium insertion, which is governed by the coordination geometry of the directing group and the approach of the electrophilic coupling partner [1] [3].

The mechanistic pathway for stereochemical control involves the formation of a chelated palladacycle intermediate, where the directing group coordinates to the palladium center while simultaneously activating the adjacent carbon-hydrogen bond. This cyclic intermediate restricts the conformational flexibility of the substrate and ensures that the subsequent functionalization occurs from a defined stereochemical environment. Nuclear magnetic resonance spectroscopy studies confirm that the major product exhibits an all-syn configuration, consistent with a concerted metalation-deprotonation mechanism [1] [3].

Substrate TypeStereochemical ControlMajor Product ConfigurationDiastereomeric RatioMechanismStereochemical Outcome
Cyclobutane with aminoquinolineFacial selectivityAll-syn>20:1Concerted metalation-deprotonationRetention
Cyclobutane with thioanisidineFacial selectivityAll-syn15:1Concerted metalation-deprotonationRetention
Cyclobutane with picolinamideFacial selectivityAll-syn12:1Concerted metalation-deprotonationRetention
Brominated cyclobutaneRegioselectivetrans-1,38:1Oxidative additionInversion

The stereochemical outcomes in directed carbon-3/carbon-4 bond formation are influenced by several factors, including the nature of the directing group, the electronics of the palladium catalyst, and the steric environment around the reaction site. Thioanisidine-directed functionalization provides moderate stereoselectivity with diastereomeric ratios of 15:1, while picolinamide directing groups achieve ratios of 12:1. These differences reflect the varying coordination strengths and steric demands of the directing groups [1] [4].

Computational studies reveal that the stereochemical control originates from the transition state geometry during the carbon-hydrogen bond activation step. The palladium center approaches the substrate from the less hindered face, avoiding steric interactions with the tert-butoxy group and other substituents. The resulting palladacycle intermediate maintains its stereochemical integrity throughout the catalytic cycle, ensuring that the final product retains the stereochemical information established during the initial metalation step [9] [10].

The application of chiral ligands in palladium-catalyzed cyclobutane functionalization has emerged as a promising strategy for achieving enantioselective carbon-hydrogen bond activation. Chiral phosphine ligands and chiral carboxylic acid cocatalysts have been successfully employed to induce asymmetric induction in the functionalization of prochiral cyclobutane substrates. Enantioselectivities of up to 95% have been achieved in specific cases, demonstrating the potential for asymmetric synthesis of chiral cyclobutane derivatives [9] [11].

Applications to Peptidomimetic Foldamer Architectures

The integration of functionalized cyclobutane frameworks into peptidomimetic foldamer architectures represents a convergence of synthetic methodology and structural biology. Cyclobutane-containing amino acids serve as rigid scaffolds that can induce specific secondary structures in peptide-like molecules, creating well-defined three-dimensional architectures with predictable folding patterns [12] [13] [14].

The synthesis of peptidomimetic foldamers incorporating 1-Bromo-3-(tert-butoxy)cyclobutane derivatives requires careful consideration of the stereochemical and conformational properties of the cyclobutane unit. The trans-2-aminocyclobutane-1-carboxylic acid derivatives exhibit a strong propensity to form 12-helix structures, characterized by N-H(i)...O=C(i-3) hydrogen bonding patterns. These helical structures possess a helical pitch of 5.1 Å and accommodate three residues per turn, creating a stable secondary structure that is resistant to proteolytic degradation [12] [13].

The conformational preferences of cyclobutane-containing foldamers can be modulated by incorporating different amino acid spacers between the cyclobutane residues. Alternating sequences of trans-2-aminocyclobutane-1-carboxylic acid with β-alanine result in β-sheet-like structures, while combinations with γ-aminobutyric acid produce extended ribbon conformations. These structural variations demonstrate the versatility of cyclobutane amino acids as building blocks for creating diverse peptidomimetic architectures [12] [13].

Cyclobutane Amino AcidSecondary StructureHydrogen Bond PatternHelical Pitch (Å)Residues per TurnFolding Stability
trans-2-Aminocyclobutane-1-carboxylic acid12-helixN-H(i)...O=C(i-3)5.13High
cis-2-Aminocyclobutane-1-carboxylic acid8-helixC8 intramolecular4.82.5Moderate
trans-ACBC with β-alanineβ-sheet-likeInter-residueN/AN/ALow
cis-ACBC with γ-aminobutyric acidExtended ribbonIntra-residueN/AN/AHigh

The design of peptidomimetic foldamers requires precise control over the stereochemistry of the cyclobutane amino acid components. The cis-2-aminocyclobutane-1-carboxylic acid derivatives favor the formation of 8-helix structures with C8 intramolecular hydrogen bonds, resulting in more compact folding patterns compared to their trans counterparts. The helical pitch of 4.8 Å and 2.5 residues per turn create a tighter helical structure that may be advantageous for specific biological applications [12] [13].

The incorporation of functionalized cyclobutane units into peptidomimetic foldamers enables the introduction of diverse chemical functionalities while maintaining the structural integrity of the folded architecture. The tert-butoxy group in 1-Bromo-3-(tert-butoxy)cyclobutane can serve as a protecting group for hydroxyl functionality, allowing for subsequent deprotection and conjugation reactions. This capability facilitates the preparation of bioactive peptidomimetic compounds with enhanced pharmacological properties [15] [16].

Advanced applications of cyclobutane-containing foldamers include the development of cell-penetrating peptides, enzyme inhibitors, and protein-protein interaction modulators. The rigid cyclobutane scaffold provides conformational constraint that can enhance binding affinity and selectivity for biological targets. Studies have demonstrated that cyclobutane-containing peptides exhibit improved metabolic stability and resistance to proteolytic degradation compared to their natural peptide counterparts [14] [17].

XLogP3

2.4

Dates

Last modified: 04-14-2024

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